molecular formula C28H31NO2 B8278778 6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-methyl-dibenz(b,e)oxepin-11-carboxamide CAS No. 144169-96-0

6,11-Dihydro-N-(2,6-diisopropylphenyl)-2-methyl-dibenz(b,e)oxepin-11-carboxamide

Cat. No. B8278778
M. Wt: 413.5 g/mol
InChI Key: YWSSYWJZXZVLJS-UHFFFAOYSA-N
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Patent
US05478835

Procedure details

The similar procedures as in Example 1 were repeated except using 1.20 g of Compound A and 1.00 g of 2,6-diisopropylaniline in place of aniline to obtain 1.85 g of Compound 4.
Name
Compound A
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:19]=[CH:18][C:5]2[O:6][CH2:7][C:8]3[CH:17]=[CH:16][CH:15]=[CH:14][C:9]=3[CH:10]([C:11](O)=[O:12])[C:4]=2[CH:3]=1.[CH:20]([C:23]1[CH:29]=[CH:28][CH:27]=[C:26]([CH:30]([CH3:32])[CH3:31])[C:24]=1[NH2:25])([CH3:22])[CH3:21]>>[CH:30]([C:26]1[CH:27]=[CH:28][CH:29]=[C:23]([CH:20]([CH3:22])[CH3:21])[C:24]=1[NH:25][C:11]([CH:10]1[C:9]2[CH:14]=[CH:15][CH:16]=[CH:17][C:8]=2[CH2:7][O:6][C:5]2[CH:18]=[CH:19][C:2]([CH3:1])=[CH:3][C:4]1=2)=[O:12])([CH3:32])[CH3:31]

Inputs

Step One
Name
Compound A
Quantity
1.2 g
Type
reactant
Smiles
CC1=CC2=C(OCC3=C(C2C(=O)O)C=CC=C3)C=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C1C2=C(OCC3=C1C=CC=C3)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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